molecular formula C18H17N5O5S2 B11034744 ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11034744
M. Wt: 447.5 g/mol
InChI Key: HOEPGIAMBBHKOW-UHFFFAOYSA-N
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Description

Ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including triazole, thiadiazole, and ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and a suitable carbonyl compound.

    Esterification: The ester group is typically introduced via a reaction between the carboxylic acid and ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and thiadiazole rings are known to interact with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[1-(4-methylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate
  • Ethyl 5-{[1-(4-chlorophenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

Uniqueness

Ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the acetyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a drug candidate or functional material.

Properties

Molecular Formula

C18H17N5O5S2

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 5-[3-(4-acetylphenyl)-5-ethoxycarbonyltriazol-4-yl]sulfanylthiadiazole-4-carboxylate

InChI

InChI=1S/C18H17N5O5S2/c1-4-27-16(25)13-15(29-18-14(20-22-30-18)17(26)28-5-2)23(21-19-13)12-8-6-11(7-9-12)10(3)24/h6-9H,4-5H2,1-3H3

InChI Key

HOEPGIAMBBHKOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C(=O)C)SC3=C(N=NS3)C(=O)OCC

Origin of Product

United States

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